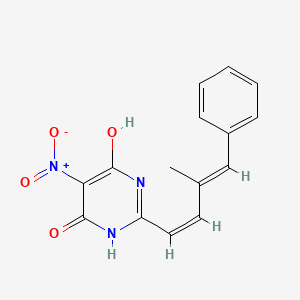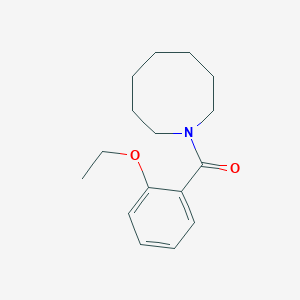
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. In
Applications De Recherche Scientifique
6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has been studied for its potential applications as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In particular, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and survival, as well as by inducing the production of reactive oxygen species that can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in cells, suggesting that it may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for cancer. Its anticancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases. Finally, investigations into the toxicity and safety of this compound are necessary before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone involves the reaction of 5-nitrobarbituric acid with 3-methyl-4-phenyl-1,3-butadiene-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
4-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dienyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(9-11-5-3-2-4-6-11)7-8-12-16-14(19)13(18(21)22)15(20)17-12/h2-9H,1H3,(H2,16,17,19,20)/b8-7-,10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCPPMQXFYLQK-UQGDGPGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dien-1-yl]-5-nitropyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5492876.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5492883.png)
![2-[5-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5492886.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)

![5-isopropyl-2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5492916.png)

![2-(1-pyrrolidinyl)-4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5492940.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5492944.png)
![1-methyl-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5492946.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)
![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5492960.png)
![{1,1-dimethyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5492974.png)
![1-acetyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5492978.png)